molecular formula C11H16N2O3 B8489431 (6-oxo-1H-pyrimidin-4-yl)methyl hexanoate

(6-oxo-1H-pyrimidin-4-yl)methyl hexanoate

Cat. No.: B8489431
M. Wt: 224.26 g/mol
InChI Key: YEGPHQNBCLCYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-oxo-1H-pyrimidin-4-yl)methyl hexanoate is a chemical compound that belongs to the class of pyrimidinones Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-oxo-1H-pyrimidin-4-yl)methyl hexanoate can be achieved through several methods. One common approach involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the Biginelli reaction conditions to achieve high yields and purity. This may include the use of eco-friendly catalysts, solvent-free conditions, and scalable reaction setups .

Chemical Reactions Analysis

Types of Reactions: (6-oxo-1H-pyrimidin-4-yl)methyl hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

(6-oxo-1H-pyrimidin-4-yl)methyl hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-oxo-1H-pyrimidin-4-yl)methyl hexanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidines
  • Pyrimido[4,5-d]pyrimidines
  • Pyrazolo[3,4-d]pyrimidines
  • Quinazolines

Comparison: (6-oxo-1H-pyrimidin-4-yl)methyl hexanoate is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of synthetic accessibility and versatility in chemical reactions.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

(6-oxo-1H-pyrimidin-4-yl)methyl hexanoate

InChI

InChI=1S/C11H16N2O3/c1-2-3-4-5-11(15)16-7-9-6-10(14)13-8-12-9/h6,8H,2-5,7H2,1H3,(H,12,13,14)

InChI Key

YEGPHQNBCLCYIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCC1=CC(=O)NC=N1

Origin of Product

United States

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